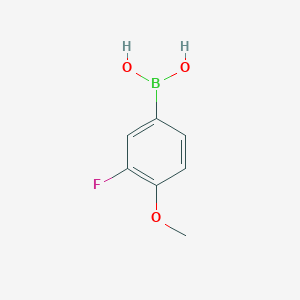

3-Fluoro-4-methoxyphenylboronic acid

Description

The exact mass of the compound 3-Fluoro-4-methoxyphenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Fluoro-4-methoxyphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-4-methoxyphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-fluoro-4-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IILGLPAJXQMKGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10871844 | |

| Record name | (3-Fluoro-4-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149507-26-6 | |

| Record name | 3-Fluoro-4-methoxybenzeneboronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149507266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluoro-4-methoxyphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Fluoro-4-methoxybenzeneboronic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD8MG33H8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 3-Fluoro-4-methoxyphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-methoxyphenylboronic acid is a pivotal building block in modern organic synthesis, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions.[1][2] Its unique electronic properties, imparted by the fluorine and methoxy substituents, enhance reactivity and selectivity in the formation of carbon-carbon bonds, making it an indispensable reagent in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This technical guide provides an in-depth overview of the primary synthetic routes to 3-Fluoro-4-methoxyphenylboronic acid, offering detailed experimental protocols and quantitative data to facilitate its preparation in a laboratory setting. The two principal methods discussed are lithiation followed by borylation and the Grignard reaction followed by borylation.

Introduction

Arylboronic acids are a cornerstone of contemporary cross-coupling chemistry. The strategic incorporation of a fluorine atom and a methoxy group onto the phenylboronic acid scaffold, as in 3-fluoro-4-methoxyphenylboronic acid (CAS Number: 149507-26-6), provides a versatile intermediate for the synthesis of complex organic molecules.[1] This compound is particularly useful in drug discovery and development, where the introduction of a fluoro-methoxyphenyl moiety can significantly modulate the biological activity and pharmacokinetic properties of a molecule.[1] This guide details the most common and effective methods for its synthesis.

Synthetic Pathways

The synthesis of 3-Fluoro-4-methoxyphenylboronic acid is predominantly achieved through two main pathways starting from a halogenated precursor, typically 4-bromo-2-fluoroanisole or a related haloanisole. These methods involve the formation of an organometallic intermediate, which is then quenched with a boron electrophile.

Pathway 1: Lithiation and Borylation

This widely employed method involves the reaction of a haloanisole with an organolithium reagent to generate a highly reactive aryllithium species. This intermediate is then reacted with a trialkyl borate, followed by acidic hydrolysis to yield the desired boronic acid.

Caption: Lithiation-Borylation Pathway for 3-Fluoro-4-methoxyphenylboronic acid.

Pathway 2: Grignard Reaction and Borylation

An alternative approach involves the formation of a Grignard reagent from a haloanisole and magnesium metal. This organomagnesium compound is then reacted with a trialkyl borate, followed by acidic workup. While conceptually similar to the lithiation route, the reactivity of the Grignard reagent can offer advantages in certain contexts.

Caption: Grignard Reaction-Borylation Pathway.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of 3-Fluoro-4-methoxyphenylboronic acid based on the pathways described above.

Protocol 1: Synthesis via Lithiation-Borylation

This protocol is adapted from procedures described in the patent literature for the synthesis of related phenylboronic acids.[3][4]

Experimental Workflow:

Caption: Experimental Workflow for Lithiation-Borylation.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromo-2-fluoroanisole | 205.02 | 20.5 g | 0.1 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 44 mL | 0.11 |

| Triisopropyl borate | 188.08 | 28.2 g | 0.15 |

| Tetrahydrofuran (THF), dry | - | 200 mL | - |

| 2 M Hydrochloric acid | - | 150 mL | - |

| Diethyl ether | - | 300 mL | - |

| Magnesium sulfate, anhydrous | - | As needed | - |

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 4-bromo-2-fluoroanisole (20.5 g, 0.1 mol) and dry tetrahydrofuran (200 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (44 mL of a 2.5 M solution in hexanes, 0.11 mol) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

To this solution, add triisopropyl borate (28.2 g, 0.15 mol) dropwise, again ensuring the temperature remains below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the mixture in an ice bath and quench the reaction by the slow addition of 2 M hydrochloric acid (150 mL).

-

Stir the biphasic mixture vigorously for 30 minutes.

-

Separate the layers and extract the aqueous layer with diethyl ether (2 x 150 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of water and acetonitrile, to yield 3-Fluoro-4-methoxyphenylboronic acid as a white to off-white solid.[3]

Protocol 2: Synthesis via Grignard Reaction

This protocol is a modification of the general procedure for the synthesis of arylboronic acids via a Grignard reagent.[5]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromo-2-fluoroanisole | 205.02 | 20.5 g | 0.1 |

| Magnesium turnings | 24.31 | 2.67 g | 0.11 |

| Triisopropyl borate | 188.08 | 28.2 g | 0.15 |

| Tetrahydrofuran (THF), dry | - | 250 mL | - |

| Iodine | - | 1 crystal | - |

| 2 M Hydrochloric acid | - | 150 mL | - |

| Diethyl ether | - | 300 mL | - |

| Magnesium sulfate, anhydrous | - | As needed | - |

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere, place magnesium turnings (2.67 g, 0.11 mol).

-

Add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, place a solution of 4-bromo-2-fluoroanisole (20.5 g, 0.1 mol) in dry THF (100 mL).

-

Add a small portion of the haloanisole solution to the magnesium and gently warm the flask to initiate the Grignard reaction. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution to -78 °C.

-

In a separate flask, prepare a solution of triisopropyl borate (28.2 g, 0.15 mol) in dry THF (150 mL) and cool it to -78 °C.

-

Transfer the Grignard reagent solution via cannula to the cold borate ester solution, maintaining the temperature below -70 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction with 2 M hydrochloric acid (150 mL) with cooling.

-

Work up the reaction as described in Protocol 1 (steps 8-11) to isolate the 3-Fluoro-4-methoxyphenylboronic acid.

Product Characterization

The final product, 3-Fluoro-4-methoxyphenylboronic acid, should be characterized to confirm its identity and purity.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₇H₈BFO₃ |

| Molecular Weight | 169.95 g/mol |

| Appearance | White to light yellow crystalline powder[1] |

| Melting Point | 206-211 °C (decomposes)[6] |

| Purity (by titration) | ≥95%[1][6] |

Conclusion

The synthesis of 3-Fluoro-4-methoxyphenylboronic acid is readily achievable in a laboratory setting through well-established organometallic routes. Both the lithiation-borylation and Grignard reaction-borylation pathways offer reliable methods for obtaining this valuable synthetic intermediate. The choice between these methods may depend on the availability of reagents, specific laboratory conditions, and the desired scale of the reaction. The detailed protocols provided in this guide serve as a comprehensive resource for researchers and professionals engaged in organic synthesis and drug development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Něco se pokazilo | Muni | em.muni.cz [em.muni.cz]

- 3. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 4. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. 3-Fluoro-4-methoxyphenylboronic acid = 95 149507-26-6 [sigmaaldrich.com]

An In-Depth Technical Guide to the Physical Properties of 3-Fluoro-4-methoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-Fluoro-4-methoxyphenylboronic acid, a key building block in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions. The information presented is intended to support research and development activities in medicinal chemistry, material science, and pharmaceutical development.

Physical and Chemical Properties

3-Fluoro-4-methoxyphenylboronic acid is a white to light yellow crystalline powder.[1] Its unique substitution pattern, featuring both a fluorine atom and a methoxy group on the phenyl ring, influences its reactivity and physical characteristics.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of 3-Fluoro-4-methoxyphenylboronic acid.

| Property | Value | Source(s) |

| CAS Number | 149507-26-6 | [1][2] |

| Molecular Formula | C₇H₈BFO₃ | [1][2] |

| Molecular Weight | 169.95 g/mol | [1][2][3] |

| Melting Point | 198 °C (decomposes) | [1] |

| 206-211 °C | [4] | |

| Appearance | White to light yellow crystalline powder | [1] |

| White solid | [4] | |

| Purity | ≥95% |

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are based on standard laboratory practices.

Melting Point Determination (Capillary Method)

The melting point of 3-Fluoro-4-methoxyphenylboronic acid is determined using a calibrated melting point apparatus.

-

Sample Preparation: A small amount of the dry, crystalline powder is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.

-

Heating Rate: The sample is heated at a rapid rate until the temperature is approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: The sample is observed through the magnifying lens. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. The reported melting point of 206-211 °C indicates the range over which the substance melts.[4] Some sources also indicate decomposition at 198 °C.[1]

Solubility Assessment

This protocol provides a qualitative assessment of solubility in various solvents.

-

Solvent Selection: A range of standard laboratory solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane) are selected.

-

Sample Measurement: A small, measured amount of 3-Fluoro-4-methoxyphenylboronic acid (e.g., 10 mg) is placed into a series of test tubes.

-

Solvent Addition: A measured volume of a selected solvent (e.g., 1 mL) is added to each test tube.

-

Mixing: The mixture is agitated using a vortex mixer for a set period (e.g., 1 minute) to facilitate dissolution.

-

Observation: The mixture is visually inspected for the presence of undissolved solid. If the solid dissolves completely, the compound is considered soluble in that solvent under the tested conditions. While comprehensive solubility data is not widely published, related compounds show solubility in methanol.[5]

Visualizations

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for melting point determination and the logical relationship between the molecular structure and the physical properties of 3-Fluoro-4-methoxyphenylboronic acid.

Caption: Experimental workflow for melting point determination.

References

An In-depth Technical Guide to 3-Fluoro-4-methoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluoro-4-methoxyphenylboronic acid, a key building block in modern organic synthesis and medicinal chemistry. This document details its chemical structure, physicochemical properties, synthesis, and significant applications, with a focus on its role in the development of novel therapeutics.

Core Chemical Identity and Properties

3-Fluoro-4-methoxyphenylboronic acid is an organoboron compound widely utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] Its structure, featuring a fluorine atom and a methoxy group on the phenyl ring, imparts unique reactivity and selectivity, making it a valuable reagent for the synthesis of complex organic molecules.[2]

Physicochemical and Spectroscopic Data

The quantitative properties of 3-Fluoro-4-methoxyphenylboronic acid are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Chemical Formula | C₇H₈BFO₃ | [1][2] |

| Molecular Weight | 169.95 g/mol | [1][2] |

| CAS Number | 149507-26-6 | [1][2] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 206-211 °C (lit.) | [1] |

| Boiling Point | 318.1 °C at 760 mmHg | |

| Density | 1.26 g/cm³ | |

| Solubility | Soluble in Methanol | |

| pKa | 7.87 ± 0.10 (Predicted) | |

| LogP | -0.48590 | |

| SMILES | COc1ccc(cc1F)B(O)O | [1] |

| InChI | 1S/C7H8BFO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,10-11H,1H3 | [1] |

| InChIKey | IILGLPAJXQMKGQ-UHFFFAOYSA-N | [1] |

Synthesis Protocol

The synthesis of 3-Fluoro-4-methoxyphenylboronic acid is typically achieved through a lithium-halogen exchange reaction followed by borylation. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of 3-Fluoro-4-methoxyphenylboronic acid

Materials:

-

4-Bromo-2-fluoroanisole

-

n-Butyllithium (n-BuLi) in hexane

-

Triisopropyl borate

-

Dilute hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Anhydrous and oxygen-free reaction vessel and atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

Under an inert, anhydrous atmosphere, dissolve 4-bromo-2-fluoroanisole (10 g, 0.049 mol) in an appropriate anhydrous solvent (e.g., THF) in a reaction vessel.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (23.4 mL of a 2.5 M solution in hexane, 0.059 mol) dropwise to the cooled solution. Stir the reaction mixture at -78°C for 1 hour.

-

To the reaction mixture, slowly add triisopropyl borate (45.2 mL, 0.196 mol) while maintaining the temperature at -78°C.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 12 hours.

-

Quench the reaction by the careful addition of dilute hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography to afford 3-Fluoro-4-methoxyphenylboronic acid as a white solid.

This protocol is adapted from a documented synthesis which reported a yield of 85.2%.

Applications in Drug Discovery and Organic Synthesis

3-Fluoro-4-methoxyphenylboronic acid is a versatile reagent with numerous applications in the synthesis of pharmaceuticals and advanced materials.[2][3] Its primary utility is in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[2]

Key Applications Include:

-

Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of drugs targeting cancer and diabetes.[2][3]

-

Inhibitor Synthesis: It is a reactant for the preparation of 17β-hydroxysteroid dehydrogenase Type 2 (17β-HSD2) inhibitors and amino-trimethoxyphenyl-aryl thiazoles as microtubule inhibitors.[1]

-

Material Science: The compound is used to create advanced materials like polymers and nanomaterials for electronics and coatings.[2][3]

-

Catalysis: It is employed in ruthenium-catalyzed arylation reactions and rhodium-catalyzed cyanation.[1]

Case Study: Synthesis of 17β-HSD2 Inhibitors

17β-Hydroxysteroid dehydrogenase type 2 (17β-HSD2) is an enzyme that inactivates potent steroid hormones like estradiol (E2) and testosterone by converting them to their less active forms. Inhibiting this enzyme can increase the local concentration of active steroids in tissues like bone, making it a promising therapeutic strategy for conditions such as osteoporosis.

The 3-fluoro-4-methoxyphenyl moiety is incorporated into novel non-steroidal inhibitors of 17β-HSD2 to enhance their potency and selectivity.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

The following is a general protocol for a Suzuki-Miyaura coupling reaction, a primary application of 3-Fluoro-4-methoxyphenylboronic acid. This protocol is representative and may require optimization for specific substrates.

Materials:

-

Aryl halide (e.g., Aryl bromide)

-

3-Fluoro-4-methoxyphenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

-

Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

-

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

In a reaction flask, combine the aryl halide (1.0 eq), 3-Fluoro-4-methoxyphenylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

-

Add the chosen solvent system to the flask.

-

Degas the mixture by bubbling an inert gas (Argon or Nitrogen) through the solution for 15-30 minutes.

-

Add the palladium catalyst (0.01-0.05 eq) to the reaction mixture under the inert atmosphere.

-

Heat the reaction mixture to the desired temperature (typically 80-110°C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired biaryl product.

Safety and Handling

3-Fluoro-4-methoxyphenylboronic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as a non-combustible solid.[1] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-Fluoro-4-methoxyphenylboronic acid is a high-value chemical intermediate with significant utility in both academic research and industrial drug development. Its role in the construction of complex molecular architectures, particularly through the robust and versatile Suzuki-Miyaura coupling, ensures its continued importance in the synthesis of novel therapeutics and functional materials. This guide has provided the core technical information required for its effective use in a research and development setting.

References

An In-depth Technical Guide to 3-Fluoro-4-methoxyphenylboronic acid (CAS: 149507-26-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-4-methoxyphenylboronic acid, a versatile building block in organic synthesis and medicinal chemistry. The document details its chemical and physical properties, provides established experimental protocols for its synthesis and application in cross-coupling reactions, and explores its role in the development of targeted therapeutics, with a specific focus on the synthesis of the pan-AKT inhibitor, Capivasertib. A detailed visualization of the relevant PI3K/AKT/mTOR signaling pathway is also presented to contextualize its application in oncology drug discovery.

Introduction

3-Fluoro-4-methoxyphenylboronic acid, with the CAS number 149507-26-6, is an organoboron compound that has garnered significant interest in the fields of organic synthesis and drug discovery.[1] Its unique substitution pattern, featuring a fluorine atom and a methoxy group on the phenyl ring, imparts desirable electronic properties that enhance its reactivity and selectivity in a variety of chemical transformations.[1] This guide serves as a technical resource for researchers and professionals, offering detailed information on the compound's properties, synthesis, and key applications.

Physicochemical Properties

3-Fluoro-4-methoxyphenylboronic acid is a white to off-white crystalline solid.[2] A summary of its key physicochemical properties is presented in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 149507-26-6 | |

| Molecular Formula | C₇H₈BFO₃ | |

| Molecular Weight | 169.95 g/mol | |

| Melting Point | 206-211 °C | |

| Appearance | White to light beige crystalline powder | [2] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol | [3][4] |

| Purity | ≥95% | |

| SMILES | COc1ccc(cc1F)B(O)O | |

| InChI | 1S/C7H8BFO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,10-11H,1H3 |

Experimental Protocols

Synthesis of 3-Fluoro-4-methoxyphenylboronic acid

A common synthetic route to 3-Fluoro-4-methoxyphenylboronic acid involves the lithiation of a suitable haloaromatic precursor followed by quenching with a borate ester. The following is a representative experimental protocol.

Reaction Scheme:

References

mechanism of 3-Fluoro-4-methoxyphenylboronic acid in Suzuki coupling

An In-depth Technical Guide on the Mechanism of 3-Fluoro-4-methoxyphenylboronic Acid in Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction, which couples an organoboron compound with an organic halide or triflate, is particularly vital in the synthesis of biaryl and polyaryl structures common to pharmaceuticals and functional materials.[2][3] This guide provides a detailed examination of the Suzuki coupling mechanism with a specific focus on 3-fluoro-4-methoxyphenylboronic acid, a reagent whose unique electronic properties offer distinct advantages and considerations in synthetic strategy.

The Core Mechanism: The Suzuki-Miyaura Catalytic Cycle

The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[4] The cycle is composed of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][5][6]

-

Oxidative Addition : The cycle begins with the oxidative addition of an organic halide (Ar-X) to a coordinatively unsaturated Pd(0) complex.[2][7] This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a square planar Pd(II) complex.[4] The reactivity of the halide in this step generally follows the order I > Br > OTf >> Cl > F.[5][8] Electron-withdrawing groups on the aryl halide can increase its reactivity in this rate-determining step.[5]

-

Transmetalation : This step involves the transfer of the organic group from the boron atom to the palladium center.[2] For this to occur, the boronic acid must first be activated by a base (e.g., K₂CO₃, K₃PO₄, NaOH).[9][10] The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which facilitates the transfer of the aryl group to the Pd(II) complex, displacing a halide or other ligand.[11][12][13]

-

Reductive Elimination : The final step is the reductive elimination from the diorganopalladium(II) intermediate.[2][9] The two organic groups (the one from the organic halide and the one from the boronic acid) couple to form the desired biaryl product with a new C-C bond.[6] This process reduces the palladium center from Pd(II) back to Pd(0), regenerating the active catalyst, which can then re-enter the cycle.[4][7]

Role of 3-Fluoro-4-methoxyphenylboronic Acid: Electronic Effects

The reactivity of 3-fluoro-4-methoxyphenylboronic acid is dictated by the electronic interplay of its two substituents. The fluorine atom at the meta-position acts as a strong electron-withdrawing group (EWG) through its inductive effect, while the methoxy group at the para-position is an electron-donating group (EDG) through resonance.

-

Impact on Lewis Acidity and Transmetalation : The transmetalation rate is influenced by the Lewis acidity of the boronic acid; EWGs tend to increase this acidity.[5] The potent inductive effect of the fluorine atom increases the electrophilicity of the boron center. This heightened Lewis acidity facilitates the formation of the boronate complex upon reaction with a base, which is a critical step for an efficient transmetalation.[10] While electron-donating groups on boronic acids are sometimes considered beneficial for Suzuki reactions, the presence of a strong EWG like fluorine can accelerate the transmetalation step, which is often the rate-determining step of the overall cycle.[14][15]

-

Overall Reactivity : The combined effect of a meta-fluoro (EWG) and a para-methoxy (EDG) group creates a nuanced electronic profile. While the methoxy group donates electron density to the aromatic ring, the fluoro group's powerful inductive withdrawal significantly impacts the boron center's reactivity. This electronic push-pull system can be advantageous, enhancing the nucleophilicity of the ipso-carbon for efficient transfer to the palladium center during transmetalation.[16]

Quantitative Data: Suzuki Coupling with Substituted Boronic Acids

The yield of a Suzuki coupling reaction is highly dependent on the electronic nature of both coupling partners, as well as the specific reaction conditions. The following table summarizes typical yields for Suzuki couplings involving aryl bromides with various electronically substituted phenylboronic acids, providing a comparative context for the performance of 3-fluoro-4-methoxyphenylboronic acid.

| Aryl Halide Partner | Boronic Acid Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-Bromoanisole | (5-Formylthiophen-2-yl)boronic acid | Pd(OAc)₂ (5), SPhos (10) | K₂CO₃ | Dioxane/H₂O | 100 | ~70-80 | [17] |

| 4-Chlorobenzonitrile | Benzofuran-2-yltrifluoroborate | Pd(OAc)₂ (3), RuPhos (6) | Cs₂CO₃ | Dioxane/H₂O | 80 | 92 | [18] |

| 3-Bromobenzophenone | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | Dioxane/H₂O | 80-100 | 85-98 | [3] |

| Bromobenzene | 4-Methoxyphenylboronic acid | Pd(NH₃)₄Cl₂ (0.0006) | Quaternary Ammonium Hydroxide | H₂O | 45 | >95 | [19] |

| Aryl Chloride | Primary Alkyltrifluoroborates | Pd₂(dba)₃ (2), SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 70-90 | [10] |

Note: Specific yield data for couplings with 3-fluoro-4-methoxyphenylboronic acid requires consultation of specific literature for the desired aryl halide partner, but its performance is expected to be robust under standard conditions due to its favorable electronic properties.

Detailed Experimental Protocol

This section provides a generalized experimental protocol for a Suzuki-Miyaura coupling reaction using 3-fluoro-4-methoxyphenylboronic acid and an aryl bromide.

Materials:

-

Aryl bromide (1.0 equiv)

-

3-Fluoro-4-methoxyphenylboronic acid (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd(OAc)₂ with a phosphine ligand like SPhos)[3][18]

-

Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene, or THF)[6][9]

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware (flame-dried round-bottom flask, reflux condenser)

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup : To a flame-dried round-bottom flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), 3-fluoro-4-methoxyphenylboronic acid (1.2 equiv), and the base (2.0 equiv).[3]

-

Inert Atmosphere : Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is crucial as the Pd(0) catalyst is sensitive to oxygen.[6]

-

Solvent and Catalyst Addition : Under a positive pressure of the inert gas, add the degassed solvent via syringe. Subsequently, add the palladium catalyst to the stirring mixture.[3]

-

Reaction : Heat the reaction mixture to the desired temperature (typically 80-100 °C) and allow it to stir vigorously for the required time (4-24 hours). Monitor the reaction progress by a suitable technique like TLC or LC-MS.[3][6]

-

Work-up : Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate, 3 times).[1][3]

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified, typically by flash column chromatography, to yield the final biaryl product.[1][6]

Conclusion

3-Fluoro-4-methoxyphenylboronic acid is a highly effective coupling partner in Suzuki-Miyaura reactions. Its reactivity is governed by a favorable electronic profile where the inductive electron-withdrawing effect of the meta-fluorine atom enhances the Lewis acidity of the boron center, promoting the critical transmetalation step. This effect, combined with the mild and versatile nature of the Suzuki coupling, makes this reagent a valuable tool for synthetic chemists in the pharmaceutical and materials science industries for the construction of complex molecular architectures. A thorough understanding of the catalytic cycle and the electronic roles of the substituents is paramount for optimizing reaction conditions and achieving high yields of the desired biaryl products.

References

- 1. benchchem.com [benchchem.com]

- 2. byjus.com [byjus.com]

- 3. benchchem.com [benchchem.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

A Technical Guide to Substituted Phenylboronic Acids in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of substituted phenylboronic acids, focusing on their synthesis, mechanism of action, and applications in drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological pathways and experimental workflows to serve as a valuable resource for researchers in medicinal chemistry and pharmacology.

Introduction to Phenylboronic Acids

Phenylboronic acids are a class of organic compounds containing a phenyl ring substituted with a boronic acid functional group (-B(OH)₂). Their unique chemical properties, including their ability to form reversible covalent bonds with diols, have positioned them as versatile building blocks in organic synthesis and as privileged scaffolds in drug design.[1] The Lewis acidic nature of the boron atom allows for interactions with nucleophilic residues in enzyme active sites, making them potent inhibitors of various enzyme classes.[2] Furthermore, their capacity to bind to the complex carbohydrates present on cell surfaces has opened new avenues for targeted drug delivery and cancer therapy.[3]

Synthesis of Substituted Phenylboronic Acids

A variety of synthetic methodologies have been developed to access a diverse range of substituted phenylboronic acids. The choice of method often depends on the desired substitution pattern and the nature of the functional groups.

General Synthetic Protocols

One of the most common methods for the preparation of phenylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[4]

Experimental Protocol: Synthesis of a Substituted Phenylboronic Acid via Grignard Reaction

-

Grignard Reagent Formation: To a solution of the corresponding substituted bromobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 eq). The reaction is typically initiated with a small crystal of iodine and may require gentle heating to start. Stir the mixture at room temperature until the magnesium is consumed.

-

Borylation: Cool the freshly prepared Grignard reagent to -78 °C in a dry ice/acetone bath. Slowly add a solution of triisopropyl borate (1.5 eq) in anhydrous THF. Maintain the reaction at -78 °C for 2 hours.

-

Hydrolysis: Allow the reaction mixture to warm to room temperature and then quench by the slow addition of 1 M hydrochloric acid (HCl). Stir vigorously for 1 hour.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.[5]

Another widely used method is the Suzuki-Miyaura cross-coupling reaction, which allows for the introduction of a phenylboronic acid moiety onto a pre-existing scaffold.[4]

Phenylboronic Acids as Enzyme Inhibitors

Substituted phenylboronic acids have emerged as a significant class of enzyme inhibitors, targeting a range of enzymes implicated in various diseases. Their mechanism of inhibition often involves the formation of a reversible covalent bond between the boronic acid and a key nucleophilic residue (e.g., serine) in the enzyme's active site.

β-Lactamase Inhibitors

Bacterial resistance to β-lactam antibiotics, primarily due to the production of β-lactamase enzymes, is a major global health concern. Phenylboronic acids have been extensively investigated as inhibitors of serine-based β-lactamases (Classes A, C, and D).[6]

Table 1: Inhibition of β-Lactamases by Substituted Phenylboronic Acids

| Compound | Substituent | Target Enzyme | IC₅₀ (µM) | Kᵢ (nM) | Reference |

| 1 | H | AmpC | - | 83 | [7] |

| 2 | 3-azidomethyl | KPC-2 | - | 2300 | [8] |

| 3 | 3-azidomethyl | AmpC | - | 700 | [8] |

| 4 | 3-(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl) | KPC-2 | - | 730 | [8] |

| 5 | 3-(1-(naphthalen-1-ylmethyl)-1H-1,2,3-triazol-4-yl) | AmpC | - | 140 | [8] |

Experimental Protocol: β-Lactamase Inhibition Assay

-

Reagents and Buffers: Prepare a solution of the β-lactamase enzyme (e.g., KPC-2, AmpC) in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0). Prepare a stock solution of the chromogenic substrate nitrocefin in DMSO. Prepare serial dilutions of the phenylboronic acid inhibitor in the assay buffer.

-

Assay Procedure: In a 96-well microplate, add the enzyme solution to each well. Add the inhibitor solutions at various concentrations to the respective wells and incubate at room temperature for a pre-determined time (e.g., 10 minutes).

-

Initiation and Measurement: Initiate the reaction by adding the nitrocefin solution to each well. Immediately measure the change in absorbance at 490 nm over time using a microplate reader.

-

Data Analysis: Determine the initial velocity of the reaction for each inhibitor concentration. Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value. The Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation if the inhibition is competitive.[9]

Serine Protease Inhibitors

Serine proteases play crucial roles in various physiological processes, and their dysregulation is associated with diseases such as cancer, inflammation, and cardiovascular disorders. Phenylboronic acids are effective inhibitors of many serine proteases.[10]

Table 2: Inhibition of Serine Proteases by Substituted Phenylboronic Acids

| Compound | Substituent | Target Enzyme | Kᵢ (µM) | Reference |

| 6 | H | α-Chymotrypsin | 1.96 | [2] |

| 7 | H | Subtilisin | 0.23 | [2] |

Targeting Cancer with Phenylboronic Acids

Substituted phenylboronic acids have shown significant promise in the field of oncology through two primary mechanisms: targeting sialic acid residues on cancer cells and inhibiting key signaling pathways involved in cancer progression.

Sialic Acid Targeting

Cancer cells often overexpress sialic acid on their surface glycoproteins and glycolipids.[3] Phenylboronic acids can selectively bind to the diol moieties of sialic acid, enabling the targeted delivery of therapeutic agents to tumors.[11] This interaction is pH-dependent, with stronger binding occurring in the slightly acidic tumor microenvironment.[3]

Inhibition of Rho GTPase Signaling

The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are key regulators of the actin cytoskeleton and are frequently dysregulated in cancer, promoting cell migration, invasion, and proliferation.[12] Phenylboronic acid has been shown to inhibit the activity of these GTPases.[12]

Experimental Workflows

The development and evaluation of substituted phenylboronic acids as drug candidates typically follow a structured workflow encompassing synthesis, in vitro screening, and cell-based assays.

Conclusion

Substituted phenylboronic acids represent a highly versatile and promising class of compounds in drug discovery. Their synthetic tractability allows for the generation of diverse chemical libraries, and their unique mode of action as reversible covalent inhibitors and carbohydrate-binding agents provides opportunities for the development of novel therapeutics against a range of diseases, including infectious diseases and cancer. The methodologies and data presented in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry.

References

- 1. Frontiers | Targeting Rho GTPase Signaling Networks in Cancer [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 5. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 6. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]

- 7. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. β-lactamase Activity Assay - Creative Biolabs [creative-biolabs.com]

- 10. Inhibition of Serine Proteases by Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. creative-diagnostics.com [creative-diagnostics.com]

Spectroscopic and Application Analysis of 3-Fluoro-4-methoxyphenylboronic Acid: A Technical Guide

Introduction

3-Fluoro-4-methoxyphenylboronic acid is a substituted boronic acid that serves as a crucial building block in modern organic synthesis, particularly in the realm of pharmaceutical and materials science research. Its strategic functionalization with a fluorine atom and a methoxy group on the phenyl ring imparts unique electronic properties and reactivity, making it a valuable reagent in cross-coupling reactions. This technical guide provides a comprehensive overview of the spectroscopic data of 3-Fluoro-4-methoxyphenylboronic acid, detailed experimental protocols for its characterization and application, and a workflow for its use in the widely employed Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical Properties

Basic physicochemical properties of 3-Fluoro-4-methoxyphenylboronic acid are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₇H₈BFO₃ | [1][2][3] |

| Molecular Weight | 169.95 g/mol | [1][2][3] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 206-211 °C (decomposes) | [1] |

| CAS Number | 149507-26-6 | [1][2] |

Spectroscopic Data

The following tables summarize the key spectroscopic data for 3-Fluoro-4-methoxyphenylboronic acid. Due to the limited availability of experimentally verified spectra in public databases, predicted data from computational models are included for completeness and are noted as such.

¹H NMR (Nuclear Magnetic Resonance) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~7.5-7.6 | m | 1H | Ar-H | Predicted |

| ~7.4-7.5 | m | 1H | Ar-H | Predicted |

| ~7.0-7.1 | t | 1H | Ar-H | Predicted |

| ~3.9 | s | 3H | -OCH₃ | Predicted |

| ~5.5-6.5 | br s | 2H | -B(OH)₂ | Broad signal, may exchange with D₂O |

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~160-165 (d) | C-F | Predicted, doublet due to C-F coupling |

| ~150-155 | C-OCH₃ | Predicted |

| ~125-130 (d) | Ar-C | Predicted |

| ~120-125 (d) | Ar-C | Predicted |

| ~115-120 (d) | Ar-C | Predicted |

| ~110-115 | C-B | Predicted, may be broad |

| ~55-60 | -OCH₃ | Predicted |

FT-IR (Fourier-Transform Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3500-3200 | Strong, Broad | O-H stretch (boronic acid) |

| ~3050-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~1610-1580 | Strong | Aromatic C=C stretch |

| ~1520-1480 | Strong | Aromatic C=C stretch |

| ~1380-1330 | Strong | B-O stretch |

| ~1280-1240 | Strong | Aryl-O stretch (asymmetric) |

| ~1100-1000 | Strong | C-F stretch |

| ~1020-1000 | Medium | Aryl-O stretch (symmetric) |

| ~850-800 | Strong | C-H out-of-plane bend |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 170 | [M]⁺ (Molecular ion) |

| 152 | [M - H₂O]⁺ |

| 124 | [M - H₂O - CO]⁺ |

| 96 | [M - H₂O - CO - CO]⁺ or [C₆H₅F]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data and a common synthetic application are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 3-Fluoro-4-methoxyphenylboronic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

-

Process the data with an exponential multiplication factor of 0.3 Hz for line broadening.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.

-

Process the data with an exponential multiplication factor of 1-2 Hz for line broadening.

-

-

Data Analysis: Reference the spectra to the residual solvent peak. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix approximately 1-2 mg of the solid sample with ~200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the beam path and collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the infrared spectrum of the compound. Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).

-

Data Acquisition (ESI-MS):

-

Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in positive or negative ion mode over a mass range of m/z 50-500.

-

-

Data Analysis: Identify the molecular ion peak and characteristic fragment ions. The high-resolution mass spectrum can be used to confirm the elemental composition.

Application in Suzuki-Miyaura Cross-Coupling

3-Fluoro-4-methoxyphenylboronic acid is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.

Experimental Protocol for a Typical Suzuki-Miyaura Coupling

-

Reaction Setup:

-

To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 3-Fluoro-4-methoxyphenylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane) via syringe.

-

-

Reaction Execution:

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Visualizations

Logical Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic characterization of 3-Fluoro-4-methoxyphenylboronic acid.

Suzuki-Miyaura Cross-Coupling Reaction Workflow

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

References

3-Fluoro-4-methoxyphenylboronic Acid: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methoxyphenylboronic acid is a versatile organoboron compound extensively utilized in organic synthesis, particularly as a key building block in Suzuki-Miyaura cross-coupling reactions. Its application is prominent in the development of pharmaceuticals and advanced materials.[1][2][3] While offering significant synthetic advantages, a thorough understanding of its safety profile and proper handling procedures is paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides an in-depth overview of the safety, handling, and emergency procedures for 3-Fluoro-4-methoxyphenylboronic acid.

Hazard Identification and Classification

3-Fluoro-4-methoxyphenylboronic acid is classified as an irritant and may be harmful if swallowed or inhaled.[4] Direct contact can cause skin and serious eye irritation.[5] Some boronic acids have been found to be potential mutagens, and it is prudent to handle this compound with appropriate care.[3][4][6]

GHS Classification

Based on available data for similar boronic acid compounds, the following GHS classification can be anticipated.

| Hazard Class | Hazard Category |

| Acute Toxicity, Oral | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | Category 3 |

GHS Label Elements

| Pictogram | |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation.[5] H319: Causes serious eye irritation.[5] H335: May cause respiratory irritation. |

| Precautionary Statements | Prevention: P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[7] P264: Wash skin thoroughly after handling.[8] P270: Do not eat, drink or smoke when using this product.[8][9] P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][8] Response: P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[9] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] P332+P313: If skin irritation occurs: Get medical advice/attention. P337+P313: If eye irritation persists: Get medical advice/attention. Storage: P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up.[8] Disposal: P501: Dispose of contents/container to an approved waste disposal plant.[9] |

Physical and Chemical Properties

A summary of the key physical and chemical properties of 3-Fluoro-4-methoxyphenylboronic acid is provided below.

| Property | Value |

| Molecular Formula | C₇H₈BFO₃ |

| Molecular Weight | 169.95 g/mol [10] |

| Appearance | White to off-white powder or crystalline solid |

| Melting Point | 206-211 °C[11] |

| Boiling Point | 318.1 °C at 760 mmHg[2] |

| Flash Point | 146.2 °C[2] |

| Solubility | Soluble in methanol.[2] Water solubility is limited. |

| pKa | ~7.87 (Predicted)[2] |

| Storage Temperature | Room Temperature, keep in a dark and dry place.[2] |

Toxicological Information

| Route of Exposure | Species | Value |

| Oral (LD50) | Rat | 740 mg/kg (for Phenylboronic acid)[8] |

Proposed Mechanism of Mutagenicity

Some boronic acids have been shown to be mutagenic. A proposed mechanism for this is the oxygen-mediated oxidation of the boronic acid, which leads to the generation of organic radicals.[4][6] These highly reactive radicals can then interact with cellular components, including DNA, potentially leading to mutations.

Caption: Proposed pathway for boronic acid induced mutagenicity.

Experimental Protocols and Handling

Personal Protective Equipment (PPE)

When handling 3-Fluoro-4-methoxyphenylboronic acid, the following personal protective equipment should be worn at all times:

-

Eye Protection: Chemical safety goggles or a face shield.[10]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat and closed-toe shoes.

-

Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.[10]

General Handling Workflow

The following workflow outlines the safe handling of 3-Fluoro-4-methoxyphenylboronic acid from receipt to disposal.

References

- 1. sds.chemdox.com [sds.chemdox.com]

- 2. lookchem.com [lookchem.com]

- 3. labinsights.nl [labinsights.nl]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Boronic acid - Wikipedia [en.wikipedia.org]

- 7. 3-Fluoro-4-methoxyphenylboronic acid | C7H8BFO3 | CID 2782194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. 3-氟-4-甲氧基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 3-Fluoro-4-methoxyphenylboronic acid = 95 149507-26-6 [sigmaaldrich.com]

The Dawn of a New Era in Drug Discovery: A Technical Guide to the Synthesis and Application of Novel Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

The landscape of modern medicinal chemistry is continually evolving, with an ever-present demand for novel molecular entities that can address unmet medical needs. Among the myriad of chemical functionalities explored, boronic acids have emerged as a uniquely versatile and powerful tool in the design and synthesis of new therapeutic agents. Their ability to form reversible covalent bonds with biological targets, coupled with their synthetic tractability, has propelled them to the forefront of drug discovery, leading to the development of breakthrough therapies for cancer and infectious diseases. This in-depth technical guide provides a comprehensive overview of the core principles and methodologies surrounding the discovery and synthesis of novel boronic acids, offering a practical resource for researchers dedicated to advancing the frontiers of medicine.

Synthetic Strategies for Novel Boronic Acids

The accessibility of a diverse range of boronic acids is paramount for successful drug discovery campaigns. Over the years, a variety of synthetic methods have been developed, ranging from classical organometallic approaches to modern transition-metal-catalyzed and photoredox reactions.

Classical Synthetic Routes

One of the most established methods for the preparation of aryl and alkyl boronic acids involves the reaction of a Grignard reagent with a trialkyl borate, typically trimethyl borate or triisopropyl borate. The resulting boronic ester is then hydrolyzed to yield the desired boronic acid.

Experimental Protocol: Synthesis of Arylboronic Acids via Grignard Reagents [1][2][3]

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings (1.2 equivalents) are suspended in anhydrous tetrahydrofuran (THF). A solution of the corresponding aryl halide (1.0 equivalent) in anhydrous THF is added dropwise via the addition funnel. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. The reaction mixture is then stirred at reflux until the magnesium is consumed.

-

Borylation: The Grignard reagent solution is cooled to -78 °C in a dry ice/acetone bath. A solution of trialkyl borate (e.g., trimethyl borate, 1.5 equivalents) in anhydrous THF is added dropwise, maintaining the temperature below -60 °C. The reaction mixture is stirred at -78 °C for 2-3 hours and then allowed to warm to room temperature overnight.

-

Hydrolysis: The reaction is quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl) at 0 °C. The mixture is stirred vigorously for 1-2 hours.

-

Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude boronic acid is then purified by recrystallization or column chromatography.

Modern Synthetic Methodologies

The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and a powerful tool for the preparation of diverse boronic acids.[4][5][6][7] This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organic halide or triflate. While typically used to form C-C bonds using a boronic acid as a reactant, variations of this reaction can also be employed to synthesize boronic acids themselves.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Borylation [4][5][6][8]

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, the aryl or vinyl halide (1.0 equivalent), a diboron reagent such as bis(pinacolato)diboron (B₂pin₂) (1.1 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., potassium acetate, 1.5 equivalents) are combined in an anhydrous solvent (e.g., dioxane or toluene).

-

Reaction Execution: The reaction mixture is degassed by bubbling argon through the solution for 10-15 minutes. The flask is then sealed and heated to the desired temperature (typically 80-110 °C) with stirring for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the palladium catalyst. The filtrate is concentrated under reduced pressure. The resulting crude boronic ester is then purified by column chromatography on silica gel. The pinacol ester can often be used directly in subsequent reactions or hydrolyzed to the corresponding boronic acid if required.

Direct C-H borylation has emerged as a highly atom-economical and efficient method for the synthesis of aryl and heteroaryl boronic esters.[9][10][11][12] Iridium-based catalysts are particularly effective in promoting the direct functionalization of C-H bonds, offering a powerful tool for late-stage functionalization of complex molecules.

Experimental Protocol: Iridium-Catalyzed Aromatic C-H Borylation [9][10][11][12]

-

Reaction Setup: In a glovebox or under an inert atmosphere, an iridium precatalyst (e.g., [Ir(COD)OMe]₂, 1-3 mol%) and a ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, 1-3 mol%) are added to a reaction vessel. The aromatic substrate (1.0 equivalent) and a diboron reagent (e.g., B₂pin₂, 1.1-1.5 equivalents) are then added, followed by an anhydrous and degassed solvent (e.g., THF or cyclohexane).

-

Reaction Execution: The reaction vessel is sealed and heated to the appropriate temperature (typically 25-80 °C) with stirring for 1-24 hours. Reaction progress is monitored by GC-MS or LC-MS.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired borylated product.

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under mild conditions.[13][14][15][16] This approach has been successfully applied to the synthesis of alkyl boronic acids, a class of compounds that can be challenging to prepare using traditional methods.

Experimental Protocol: Photoredox-Catalyzed Synthesis of Alkyl Boronic Esters from Alkyl Halides [13][14][15][16][17]

-

Reaction Setup: In a vial equipped with a magnetic stir bar, the alkyl halide (1.0 equivalent), bis(pinacolato)diboron (B₂pin₂) (1.5 equivalents), a photocatalyst (e.g., an iridium or organic dye photocatalyst, 1-2 mol%), and a base (e.g., a Lewis base such as quinuclidin-3-ol or an inorganic base like K₃PO₄) are dissolved in a suitable solvent (e.g., DMF or DMAc).

-

Reaction Execution: The vial is sealed with a cap and the reaction mixture is degassed. The reaction is then stirred and irradiated with visible light (e.g., blue LEDs) at room temperature for 12-48 hours.

-

Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried, filtered, and concentrated. The crude product is then purified by column chromatography to yield the desired alkyl boronic ester.

Quantitative Data on Boronic Acid Synthesis and Activity

A key aspect of drug discovery is the quantitative evaluation of synthetic efficiency and biological activity. The following tables summarize key data for the synthesis and inhibitory properties of various boronic acids.

Comparison of Synthetic Methods for Boronic Acids

| Synthetic Method | Typical Yields (%) | Substrate Scope | Key Advantages | Key Limitations |

| Grignard Reaction | 40-80 | Aryl, Alkyl | Inexpensive reagents, well-established | Limited functional group tolerance, requires inert conditions |

| Suzuki-Miyaura Borylation | 70-95 | Aryl, Vinyl | High yields, excellent functional group tolerance | Requires pre-functionalized substrates, palladium catalyst |

| Iridium-Catalyzed C-H Borylation | 60-90 | Aryl, Heteroaryl | High atom economy, late-stage functionalization | Catalyst cost, regioselectivity can be an issue |

| Photoredox Catalysis | 50-85 | Alkyl | Mild reaction conditions, good for radical precursors | Can be sensitive to oxygen, requires specialized equipment |

Inhibitory Activity of Boronic Acid-Based Proteasome Inhibitors

| Compound | Target | IC₅₀ (nM) | Cell Line | Reference |

| Bortezomib | 20S Proteasome (β5 subunit) | 7.05 | U266 (Multiple Myeloma) | [18] |

| Compound 15 (Dipeptide boronic acid) | 20S Proteasome | 4.60 | U266 (Multiple Myeloma) | [18] |

| AM 114 (Chalcone-boronic acid) | 20S Proteasome | 1490 | HCT116 (Colon Carcinoma) | [18] |

| Compound 66 (Peptide boronate) | Proteasome | 1.1 | - | [18] |

| AS-06 (Tyropeptin-boronic acid) | 20S Proteasome (CT-L activity) | 2.2 | Human Erythrocyte | [19] |

| AS-29 (Tyropeptin-boronic acid) | 20S Proteasome (CT-L activity) | 14 | Human Erythrocyte | [19] |

| PGARFL-Boro | Human β2 Proteasome Subunit | 85 | - | [20] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems in which boronic acids exert their effects, as well as the workflows for their discovery, is crucial for a comprehensive understanding. The following diagrams, rendered in DOT language, illustrate key pathways and processes.

Signaling Pathway: NF-κB Inhibition by Bortezomib

Bortezomib, a first-in-class proteasome inhibitor, exerts its anti-cancer effects primarily through the inhibition of the NF-κB signaling pathway.[21][22][23][24][25] By blocking the proteasomal degradation of IκBα, bortezomib prevents the translocation of the NF-κB dimer to the nucleus, thereby inhibiting the transcription of pro-survival and pro-inflammatory genes.

Mechanism of Serine Protease Inhibition by Boronic Acids

Boronic acids are potent inhibitors of serine proteases, a class of enzymes involved in numerous physiological and pathological processes.[26][27][28][29][30] The boron atom acts as a Lewis acid, forming a reversible covalent bond with the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral transition state of peptide bond hydrolysis.

Experimental Workflow: High-Throughput Screening of Boronic Acid Libraries

The discovery of novel boronic acid-based drugs often relies on high-throughput screening (HTS) to identify promising lead compounds from large chemical libraries.[31][32] A typical HTS workflow involves several stages, from assay development to hit validation.

Conclusion

Boronic acids have firmly established their place as a privileged structural motif in modern drug discovery. The continuous development of novel and efficient synthetic methodologies provides researchers with an expanding toolbox to create diverse and complex boronic acid derivatives. As our understanding of the intricate roles these compounds play in modulating biological pathways deepens, so too will our ability to design the next generation of targeted and effective therapies. This guide serves as a foundational resource for scientists and researchers, empowering them to harness the full potential of boronic acids in their quest to discover and develop life-changing medicines.

References

- 1. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 2. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 3. CN103570753A - Preparation method of arylboronic acid compound - Google Patents [patents.google.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. youtube.com [youtube.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgsyn.org [orgsyn.org]

- 9. benchchem.com [benchchem.com]

- 10. chemistry.illinois.edu [chemistry.illinois.edu]

- 11. escholarship.org [escholarship.org]

- 12. escholarship.org [escholarship.org]

- 13. A Lewis Base Catalysis Approach for the Photoredox Activation of Boronic Acids and Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Alkylboronic acids as alkylating agents: photoredox-catalyzed alkylation reactions assisted by K3PO4 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Alkylboronic acids as alkylating agents: photoredox-catalyzed alkylation reactions assisted by K3PO4 - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Alkylboronic acid or boronate synthesis [organic-chemistry.org]

- 18. mdpi.com [mdpi.com]

- 19. Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Rational design of proteasome inhibitors based on the structure of the endogenous inhibitor PI31/Fub1 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Bortezomib induces canonical nuclear factor-κB activation in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]

- 28. rcsb.org [rcsb.org]

- 29. researchgate.net [researchgate.net]

- 30. pnas.org [pnas.org]

- 31. researchgate.net [researchgate.net]

- 32. Screening workflow | High Throughput Screening Core [u.osu.edu]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Fluoro-4-methoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 3-Fluoro-4-methoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This protocol is designed to facilitate the synthesis of complex biaryl and polyaryl structures, which are significant motifs in pharmaceutical and materials science. The methodologies outlined are based on established principles of Suzuki couplings and can be adapted for a variety of research and development applications.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[1] This reaction is highly valued for its mild conditions, broad functional group tolerance, and the general stability and low toxicity of the boronic acid reagents.[2] The catalytic cycle, a fundamental concept in understanding the reaction, involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the boronate complex, and reductive elimination to afford the final product and regenerate the Pd(0) catalyst.[3]

Reaction Parameters and Optimization

The success of a Suzuki coupling reaction is highly dependent on the careful selection of the catalyst, base, and solvent system. For the coupling of 3-Fluoro-4-methoxyphenylboronic acid with various aryl halides, optimization of these parameters may be necessary to achieve optimal yield and purity.

Catalysts: Palladium complexes are the most prevalent catalysts for Suzuki couplings. Both Pd(0) and Pd(II) precursors are effective, as the active Pd(0) species is typically generated in situ. Common choices include:

-

Palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) [2]

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) [2]

Bases: A base is essential for the transmetalation step of the catalytic cycle. The choice of base can significantly influence the reaction rate and overall yield. Suitable bases include:

-

Carbonates: Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are frequently used, often in aqueous solutions.[2]

-

Phosphates: Potassium phosphate (K₃PO₄) is a robust base, particularly effective for more challenging substrates.[2]

-

Fluorides: Cesium fluoride (CsF) can also be employed as a base.[4]

Solvents: The solvent system typically comprises an organic solvent to dissolve the reactants and an aqueous phase for the inorganic base. Common organic solvents for Suzuki couplings include:

-

Ethers: 1,4-Dioxane or tetrahydrofuran (THF)[2]

-

Aromatic hydrocarbons: Toluene[2]

-

Amides: N,N-Dimethylformamide (DMF)[2]

Data Presentation: Expected Yields

The following table summarizes the expected yields for the Suzuki coupling of 3-Fluoro-4-methoxyphenylboronic acid with various aryl halides. These values are extrapolated from analogous reactions in the literature and should serve as a general guideline. Actual yields can vary based on the specific reaction conditions and the purity of the starting materials.

| Aryl Halide Partner | Expected Product | Reported Yield Range (%) for Analogous Reactions |

| 4-Bromoacetophenone | 1-(4'-(3-Fluoro-4-methoxyphenyl))acetophenone | 80 - 95 |